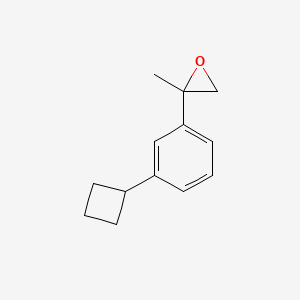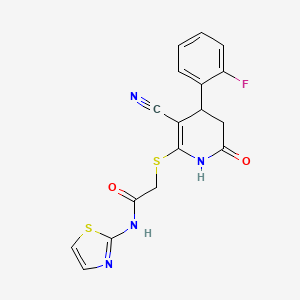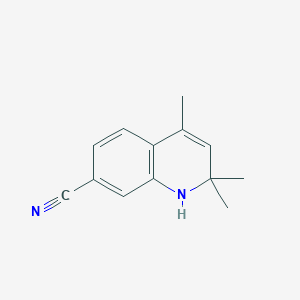![molecular formula C24H22N4O5S B2881042 N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]benzamide CAS No. 896374-21-3](/img/structure/B2881042.png)
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The linear formula of the compound is C14H16N4O3S . The molecular weight is 320.373 . The compound’s structure is complex, with multiple functional groups including a sulfonamide group linked to a benzene ring .Physical And Chemical Properties Analysis
The compound has a molecular weight of 320.373 . Other physical and chemical properties such as melting point, boiling point, density, etc., are not available in the resources I found.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Screening
The compound's relevance to scientific research is primarily rooted in its synthetic versatility and the potential biological activities of its structural analogs. Research has shown the synthesis of bioactive molecules containing quinazolinone and benzothiazole units, demonstrating significant antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities (Patel et al., 2009). These activities highlight the compound's potential utility in developing new therapeutic agents.
Antimicrobial Applications
Quinazoline derivatives have been synthesized and characterized, with some showing promising antimicrobial properties against various bacterial and fungal strains. This includes compounds synthesized from benzamide derivatives, which have been screened for antibacterial and antifungal activities, indicating the structural flexibility and potential pharmacological relevance of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]benzamide and its analogs (Desai et al., 2007).
Anticancer and Antihypertensive Properties
Some quinazoline derivatives have been explored for their diuretic and antihypertensive activities, showcasing the therapeutic versatility of quinazolinone-based compounds. Research into N-substituted quinazolinones has identified compounds with significant activity, underscoring the potential of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]benzamide analogs in addressing cardiovascular diseases (Rahman et al., 2014).
Antineoplastic and Enzyme Inhibition
The synthesis and evaluation of quinazoline derivatives have also been directed towards antineoplastic and enzyme inhibition activities. Compounds structurally related to N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]benzamide have been assessed for their potential as anticancer agents and inhibitors of enzymatic activity, highlighting the compound's relevance in developing treatments for cancer and other diseases (Markosyan et al., 2010).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O5S/c25-34(32,33)19-11-7-16(8-12-19)13-14-26-22(29)18-9-5-17(6-10-18)15-28-23(30)20-3-1-2-4-21(20)27-24(28)31/h1-12H,13-15H2,(H,26,29)(H,27,31)(H2,25,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSODBAWUKIJPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

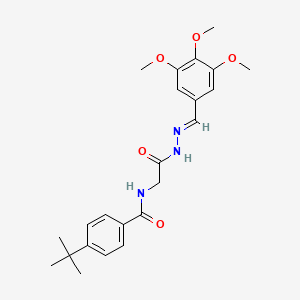
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2880961.png)
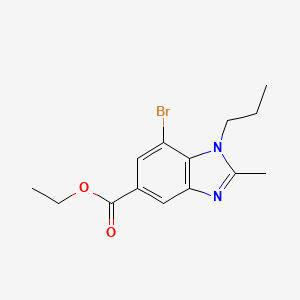
![3,4-dimethyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2880966.png)
![3-((3-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2880967.png)


![N-([3,3'-bipyridin]-5-ylmethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2880972.png)
![2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2880973.png)
